2-Azido-4-octadecen-1,3-diol
Overview
Description
2-Azido-4-octadecen-1,3-diol, also known as this compound, is a useful research compound. Its molecular formula is C₁₈H₃₅N₃O₂ and its molecular weight is 325.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Amino Alcohols - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It is known that sphingosine, a related compound, plays a crucial role in various cellular events such as signal transduction and apoptosis .
Mode of Action
It is synthesized from 2-azido-3-o-benzoylsphingosine, which is known to act as a masking group for the reactive primary amine during the phosphorylation step . This suggests that Azido-erythro-sphingosine might interact with its targets through similar mechanisms.
Biochemical Pathways
It is known that sphingosine, a related compound, is a significant component of sphingolipids, which are found in all cell membranes and play a role in various cellular events .
Pharmacokinetics
It is known that sphingosine, a related compound, is abundant in cell membranes, suggesting that azido-erythro-sphingosine might have similar distribution properties .
Result of Action
It is known that sphingosine, a related compound, plays a role in various cellular events such as signal transduction and apoptosis .
Action Environment
It is known that sphingosine, a related compound, is abundant in cell membranes, suggesting that the cellular environment might influence the action of azido-erythro-sphingosine .
Biochemical Analysis
Biochemical Properties
Azido-erythro-sphingosine interacts with various enzymes, proteins, and other biomolecules. It is involved in the sphingolipid metabolic pathway, where it is converted to sphingosine-1-phosphate by the enzyme sphingosine kinase . This conversion is a critical step in maintaining the homeostatic balance of cells .
Cellular Effects
Azido-erythro-sphingosine has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it is involved in the regulation of cell proliferation and survival .
Molecular Mechanism
The molecular mechanism of Azido-erythro-sphingosine involves its conversion to sphingosine-1-phosphate by sphingosine kinase . This process involves binding interactions with the enzyme, leading to its activation. The generated sphingosine-1-phosphate then exerts its effects at the molecular level, including changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of Azido-erythro-sphingosine change over time in laboratory settings. Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Metabolic Pathways
Azido-erythro-sphingosine is involved in the sphingolipid metabolic pathway . It interacts with the enzyme sphingosine kinase, which mediates its conversion to sphingosine-1-phosphate .
Transport and Distribution
The transport and distribution of Azido-erythro-sphingosine within cells and tissues involve its conversion to sphingosine-1-phosphate and its subsequent actions
Properties
IUPAC Name |
(E,2S,3R)-2-azidooctadec-4-ene-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35N3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(23)17(16-22)20-21-19/h14-15,17-18,22-23H,2-13,16H2,1H3/b15-14+/t17-,18+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAPVDQFHDYWVTA-KRWOKUGFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)N=[N+]=[N-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)N=[N+]=[N-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103348-49-8 | |
Record name | 2-Azidosphingosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103348498 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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